molecular formula C7H6O6 B1237756 2-Carboxy-cis,cis-muconic acid

2-Carboxy-cis,cis-muconic acid

Cat. No.: B1237756
M. Wt: 186.12 g/mol
InChI Key: SLUDRBHRUDRZJZ-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxy-cis,cis-muconic acid is a tricarboxylic acid. It is a conjugate acid of a 2-carboxylato-cis,cis-muconate(3-).

Scientific Research Applications

1. Renewable Unsaturated Polyesters Production

  • 2-Carboxy-cis,cis-muconic acid, as an unsaturated dicarboxylic acid, can be biologically derived from sugars and lignin-derived aromatic compounds. It is utilized in the synthesis of renewable unsaturated polyesters, demonstrating an alternative for polymeric materials traditionally derived from petrochemicals. These polyesters have varied properties, such as increased glass transition temperatures and altered melting and degradation temperatures, indicating their potential in diverse industrial applications (Rorrer et al., 2016).

2. Biodegradability of Halogenated Aromatic Compounds

  • Research has shown that this compound plays a role in the biodegradation of halogenated aromatic compounds. This includes its transformation into other compounds, like maleoylacetic acid, demonstrating its utility in environmental bioremediation and the study of biochemical pathways (Schmidt & Knackmuss, 1980).

3. Bio-based Nylon Production

  • It is a key intermediate in the conversion to adipic acid, which is crucial for the production of nylon-6,6. This involves biological and catalytic processes, illustrating its role in the development of sustainable, bio-based alternatives for industrial polymers (Vardon et al., 2016).

4. Microbial Production Strategies

  • Recent advancements in biotechnology have enabled microbial production of this compound. This involves metabolic engineering of microorganisms like E. coli and Pseudomonas putida, signifying its importance in the field of bio-refineries and as an alternative to petrochemical processes (Choi et al., 2020).

5. Reactive Extraction and Purification

  • The acid is also a focus of studies in separation science, where methods like reactive extraction are explored for its efficient recovery from aqueous solutions. This research is pivotal for its large-scale industrial production, especially in the context of biodegradable polymers and agrochemicals (Demir et al., 2021).

6. Valorization of Muconic Acid Isomers

  • Muconic acid, including its isomer this compound, is being studied for its potential as a starting material for various polymers and drugs. This includes exploring different synthesis and production routes, highlighting its versatility and commercial value (Khalil et al., 2020).

Properties

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

(3Z)-buta-1,3-diene-1,1,4-tricarboxylic acid

InChI

InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b3-1-

InChI Key

SLUDRBHRUDRZJZ-IWQZZHSRSA-N

Isomeric SMILES

C(=C\C(=O)O)\C=C(C(=O)O)C(=O)O

SMILES

C(=CC(=O)O)C=C(C(=O)O)C(=O)O

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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